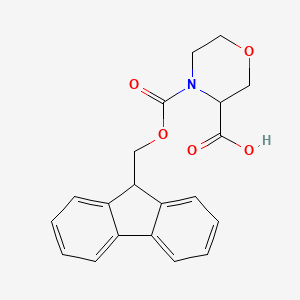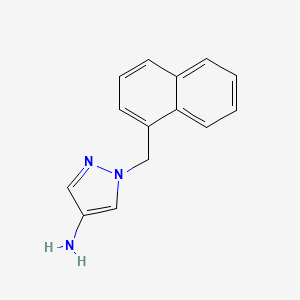
1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1-arylpyrazoles, which are potent σ1 receptor antagonists, has been reported, with the nature of the pyrazole substituents being crucial for activity. A basic amine group was necessary for activity, and various amines and spacer lengths were explored. The compound S1RA (E-52862) emerged as a clinical candidate due to its high activity in neurogenic pain models and favorable physicochemical and ADME properties . Another study reported the synthesis of a new macro
Scientific Research Applications
Synthesis and Biological Evaluation
- Synthesis and σ(1) Receptor Antagonism : A series of 1-arylpyrazoles, including derivatives of 1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-amine, were synthesized and evaluated for their σ(1) receptor antagonistic properties. These compounds demonstrated potent activity in vitro and selectivity for σ(1)R over σ(2)R. One notable compound, S1RA (E-52862), showed high activity in neurogenic pain models, making it a clinical candidate (Díaz et al., 2012).
Antimicrobial Screening
- Antifungal and Antibacterial Screening : A study synthesized a series of 4-(substituted-anilinomethyl-3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives and tested them for antifungal and antibacterial activities. Some compounds exhibited considerable antifungal activity but poor antibacterial activity against various strains (Goel et al., 2014).
Cytotoxicity Studies
- Cytotoxic Effects in Cancer Cell Lines : New oxime ester derivatives with a pyrazole ring, including 1-(2-naphthyl)-2-(1H-pyrazol-1-yl)ethanone oxime ester derivatives, were synthesized and evaluated for their cytotoxic effects on mouse fibroblast and human neuroblastoma cell lines. These compounds showed selective toxicity to neuroblastoma cells without affecting healthy mouse fibroblast cells (Karakurt et al., 2021).
Fluorescent Chemosensor Development
- Fluorescent Chemosensor for Al3+ Ions : A study focused on the synthesis of 4-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one (HDDP), a derivative of 1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-amine, which acted as a fluorescent chemosensor for selective and sensitive detection of Al3+ ions (Asiri et al., 2018).
Toxicity and Antioxidant Activity
- Toxicity and Antioxidant Activity Assessment : Pyrazoline analogues were synthesized and assessed for toxicity and antioxidant activity. Compounds like 3-(4-methoxyphenyl)-5-naphthalene-1-yl-1-phenyl-4,5-dihydro-pyrazole demonstrated high antioxidant activity, providing insights into their potential therapeutic applications (Jasril et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)pyrazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-13-8-16-17(10-13)9-12-6-3-5-11-4-1-2-7-14(11)12/h1-8,10H,9,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWNMQLKBLTLSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=C(C=N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101260709 |
Source


|
| Record name | 1-(1-Naphthalenylmethyl)-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101260709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-amine | |
CAS RN |
512810-08-1 |
Source


|
| Record name | 1-(1-Naphthalenylmethyl)-1H-pyrazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=512810-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Naphthalenylmethyl)-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101260709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



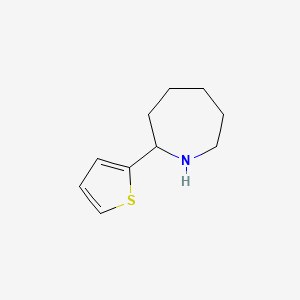

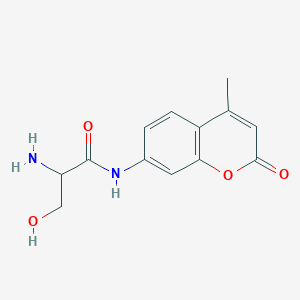
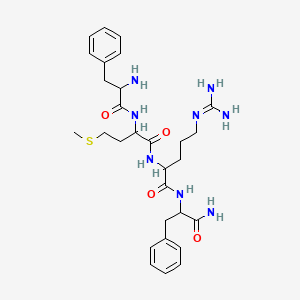
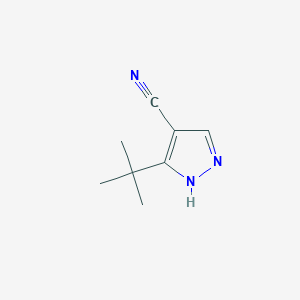
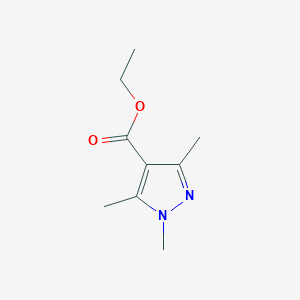
![2-[(2-Fluorophenyl)methylsulfanyl]aniline](/img/structure/B1335260.png)
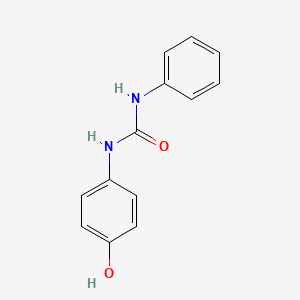

![2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1335269.png)
